3,4-Difluoro-5-(hexyloxy)benzaldehyde
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Overview
Description
3,4-Difluoro-5-(hexyloxy)benzaldehyde: is an organic compound with the molecular formula C13H16F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3rd and 4th positions and a hexyloxy group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Difluoro-5-(hexyloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3,4-difluorobenzaldehyde.
Substitution Reaction: The hexyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3,4-difluorobenzaldehyde with hexanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Difluoro-5-(hexyloxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in various substitution reactions, where the fluorine atoms or the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: 3,4-Difluoro-5-(hexyloxy)benzoic acid.
Reduction: 3,4-Difluoro-5-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: 3,4-Difluoro-5-(hexyloxy)benzaldehyde is used as a building block in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used in the design of biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(hexyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
3,4-Difluorobenzaldehyde: Lacks the hexyloxy group, making it less hydrophobic and potentially less bioactive.
3,5-Difluoro-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a hexyloxy group, which can alter its reactivity and solubility.
4-Hydroxy-3,5-difluorobenzaldehyde: Another similar compound with different substitution patterns affecting its chemical properties.
Uniqueness:
The presence of both fluorine atoms and a hexyloxy group in 3,4-Difluoro-5-(hexyloxy)benzaldehyde imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,4-difluoro-5-hexoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-2-3-4-5-6-17-12-8-10(9-16)7-11(14)13(12)15/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRCJXYXFADMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=CC(=C1)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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